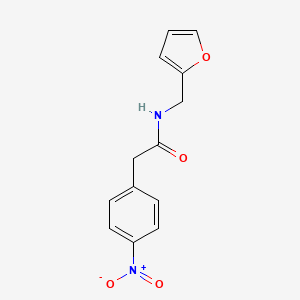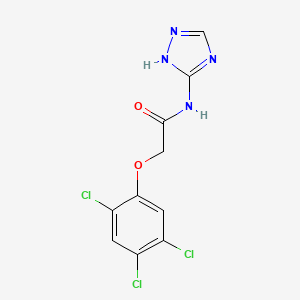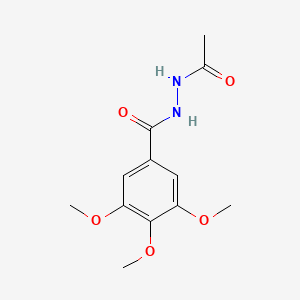
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide, also known as FNA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FNA belongs to the class of nitroaromatic compounds, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been studied for its ability to modulate the immune system and reduce oxidative stress.
Mecanismo De Acción
The exact mechanism of action of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide is not fully understood. However, it is believed that N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide exerts its biological effects through the modulation of various signaling pathways. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of NF-κB, a transcription factor that plays a key role in inflammation. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activity of NF-κB. N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has been shown to modulate the immune system and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide also has some limitations. It is a nitroaromatic compound, which can be toxic and carcinogenic. Therefore, precautions must be taken when handling N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide in the lab. In addition, the exact mechanism of action of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide. One area of research could be the development of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide derivatives with improved biological activities and reduced toxicity. Another area of research could be the investigation of the potential use of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, the mechanism of action of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide could be further elucidated through the use of advanced biochemical and molecular biology techniques.
Métodos De Síntesis
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-furylmethylamine with 4-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with acetic anhydride and pyridine to yield N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide. The purity of N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide can be improved through recrystallization and column chromatography.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-13(14-9-12-2-1-7-19-12)8-10-3-5-11(6-4-10)15(17)18/h1-7H,8-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWBYRHFUKSQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-2-(4-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5778553.png)
![2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5778557.png)
![N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5778580.png)


![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)
![N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)
![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)